molecular formula C24H22FNO3S B2938387 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 863004-69-7

2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B2938387
CAS No.: 863004-69-7
M. Wt: 423.5
InChI Key: HUCYYLRQKIPMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a complex organic compound that belongs to the class of thiazepines Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazepine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions to form the thiazepine core.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the thiazepine core with a 3,4-dimethoxybenzyl halide.

    Addition of the 2-fluorobenzyl group: The final step includes the nucleophilic substitution reaction where the thiazepine derivative is reacted with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings or the thiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the 2-fluorobenzyl group, which may result in different chemical and biological properties.

    5-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one:

    2-(3,4-Dimethoxyphenyl)-5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Contains a benzyl group instead of a 2-fluorobenzyl group, which may influence its chemical behavior and biological activity.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and 2-fluorobenzyl groups in 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one contributes to its unique chemical properties and potential applications. These functional groups can enhance its reactivity, stability, and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3S/c1-28-20-12-11-16(13-21(20)29-2)23-14-24(27)26(15-17-7-3-4-8-18(17)25)19-9-5-6-10-22(19)30-23/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCYYLRQKIPMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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